molecular formula C21H27NO6 B1684343 E6201 CAS No. 603987-35-5

E6201

Cat. No.: B1684343
CAS No.: 603987-35-5
M. Wt: 389.4 g/mol
InChI Key: MWUFVYLAWAXDHQ-HMNLTAHHSA-N
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Description

E-6201 is a novel kinase inhibitor that targets mitogen-activated protein kinase kinase 1 (MEK1) and mitogen-activated protein kinase kinase kinase 1 (MEKK1). It has shown significant potential in treating various cancers, particularly those resistant to other treatments. E-6201 is an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the kinase, thereby inhibiting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

E-6201 is synthesized through a series of chemical reactions starting from a natural product derivative. The key steps involve the modification of the natural product to enhance its stability and efficacy. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of E-6201 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

E-6201 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Methanol, ethylamine.

Major Products

The major products formed from these reactions are various analogs of E-6201 with different functional groups, which are tested for their efficacy and stability .

Mechanism of Action

E-6201 exerts its effects by inhibiting the activity of MEK1 and MEKK1. It binds to the ATP-binding site of these kinases, preventing the phosphorylation and activation of downstream signaling molecules like extracellular signal-regulated kinase (ERK). This inhibition disrupts the mitogen-activated protein kinase pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E-6201

E-6201 is unique due to its dual inhibition of MEK1 and MEKK1, making it effective against cancers resistant to other MEK inhibitors. Its ability to inhibit multiple kinases involved in the mitogen-activated protein kinase pathway provides a broader therapeutic potential .

Biological Activity

E6201 is a synthetic small molecule that functions primarily as a dual inhibitor of MEK1 and FLT3 kinases. It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its cytotoxic effects on various cancer cell lines and its ability to penetrate the blood-brain barrier (BBB). This article delves into the biological activity of this compound, highlighting key research findings, case studies, and its implications in cancer treatment.

This compound operates as an ATP-competitive inhibitor, targeting both MEK1 and FLT3 pathways. The inhibition of MEK1 disrupts the MAPK signaling pathway, which is often upregulated in various cancers, including melanoma and triple-negative breast cancer (TNBC). By inhibiting FLT3, this compound also affects hematological malignancies, particularly acute myeloid leukemia (AML).

Key Findings from Research Studies

  • Inhibition of Tumor Growth : this compound has shown significant anti-tumor effects in preclinical models. In a study focusing on TNBC, this compound inhibited cell colony formation, migration, and invasion in a dose-dependent manner. It induced G1 cell cycle arrest and apoptosis in TNBC cells, leading to reduced tumor growth in xenograft models .
  • Clinical Case Study : A notable case involved an 84-year-old female patient with metastatic melanoma who demonstrated an exceptional response to this compound during a Phase 1 clinical trial. The patient had a homozygous BRAF V600E mutation, and after treatment with this compound, she exhibited ongoing near-complete response and overall survival extending beyond eight years .
  • Cytotoxic Activity : Immunoblot analysis indicated that this compound significantly suppressed phosphorylated FLT3 and ERK levels, contributing to its cytotoxic effects against cancer cells .

Table: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
Anti-tumor Inhibits colony formation and induces apoptosis
Cell Cycle Arrest Induces G1 phase arrest in TNBC cells
In vivo Efficacy Suppresses tumor growth in xenograft models
Response in Patients Exceptional response noted in melanoma patients
Cytotoxic Mechanism Suppresses key signaling pathways (FLT3, ERK)

Case Study 1: Metastatic Melanoma

An elderly female patient with a long history of melanoma presented with multiple metastases, including brain involvement. After treatment with this compound, she experienced remarkable tumor regression and prolonged survival. Whole exome sequencing revealed a high mutational burden and specific mutations that may have contributed to her response to the drug .

Case Study 2: Triple-Negative Breast Cancer

In preclinical studies involving TNBC cell lines, this compound demonstrated potent anti-tumor activity by inhibiting cell migration and invasion through MEK1 pathway suppression. The combination of this compound with other inhibitors like CDK4/6 showed enhanced efficacy .

Properties

CAS No.

603987-35-5

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione

InChI

InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5+,9-8-/t12-,13+,16+,20+/m1/s1

InChI Key

MWUFVYLAWAXDHQ-HMNLTAHHSA-N

SMILES

CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C

Isomeric SMILES

CCNC1=CC\2=C(C(=C1)O)C(=O)O[C@H]([C@@H](/C=C\C(=O)[C@H]([C@H](C/C=C2)O)O)C)C

Canonical SMILES

CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C

Appearance

Solid powder

Key on ui other cas no.

603987-35-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
E 6201
E-6201
E6201 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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